molecular formula C6H13BrO B13212359 1-Bromo-3-propoxypropane

1-Bromo-3-propoxypropane

Cat. No.: B13212359
M. Wt: 181.07 g/mol
InChI Key: MGAGSLFQCLCNKL-UHFFFAOYSA-N
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Description

1-Bromo-3-propoxypropane (C₆H₁₁BrO) is a brominated alkyl ether characterized by a propane backbone substituted with a bromine atom at position 1 and a propoxy group (-OCH₂CH₂CH₃) at position 2. Brominated propane derivatives are commonly used as intermediates in organic synthesis, solvents, or pharmaceuticals, with their reactivity and toxicity influenced by substituent groups .

Properties

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

1-bromo-3-propoxypropane

InChI

InChI=1S/C6H13BrO/c1-2-5-8-6-3-4-7/h2-6H2,1H3

InChI Key

MGAGSLFQCLCNKL-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCBr

Origin of Product

United States

Preparation Methods

1-Bromo-3-propoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with sodium bromide in the presence of sulfuric acid. The reaction proceeds via a substitution mechanism, where the chlorine atom is replaced by a bromine atom. Another method involves the reaction of 3-propoxy-1-propanol with phosphorus tribromide, which also results in the substitution of the hydroxyl group with a bromine atom .

Industrial production of this compound typically involves large-scale reactions using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

1-Bromo-3-propoxypropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. These reactions are typically carried out in the presence of a suitable solvent and under controlled temperature conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, heating this compound with a strong base like potassium hydroxide in ethanol can result in the formation of propoxypropene.

    Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Scientific Research Applications

1-Bromo-3-propoxypropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates and as a reagent in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3-propoxypropane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations depending on the reaction conditions and the presence of other reagents. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
1-Bromo-3-propoxypropane C₆H₁₁BrO 195.06 Br (C1), -OCH₂CH₂CH₃ (C3) Ether linkage, longer alkoxy chain
1-Bromo-3-methoxypropane C₄H₉BrO 153.02 Br (C1), -OCH₃ (C3) Shorter alkoxy chain
1-Bromo-3-chloropropane C₃H₆BrCl 157.44 Br (C1), Cl (C3) Dual halogenation
1-Bromopropane (n-propyl bromide) C₃H₇Br 122.99 Br (C1) Simple bromoalkane
3-Bromo-1,1-dimethoxypropane C₅H₁₁BrO₂ 197.04 Br (C3), -OCH₃ (C1, C1) Geminal methoxy groups

Key Observations :

  • The propoxy group in this compound increases its molecular weight and hydrophobicity compared to methoxy or halogen substituents .
  • Dual halogenation in 1-bromo-3-chloropropane enhances its polarity and reactivity in substitution reactions .

Physical and Chemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Solubility Reactivity
This compound* ~1.2 (estimated) ~180 (estimated) Low water solubility Ether stability; SN2 at bromine
1-Bromo-3-methoxypropane 1.35 (estimated) ~150 Moderate in organic solvents SN2 reactions at bromine
1-Bromo-3-chloropropane 1.60 142–145 Low water solubility Competitive Br/Cl substitution
1-Bromopropane 1.35 71 Miscible with organic solvents High volatility; SN2 reactivity
3-Bromo-1,1-dimethoxypropane 1.25 195–200 Soluble in polar solvents Acetal stability; bromine substitution

Notes:

  • *Estimated values for this compound are based on trends in alkoxy-substituted bromoalkanes .
  • The higher density of 1-bromo-3-chloropropane (1.60 g/cm³) reflects its dual halogenation .
  • 1-Bromopropane’s low boiling point (71°C) makes it volatile, posing inhalation risks .

Sources :

  • 1-Bromopropane’s neurotoxicity is well-documented, with cases of severe occupational exposure .
  • 1-Bromo-3-chloropropane’s genotoxicity was observed in cell-based assays .

Biological Activity

1-Bromo-3-propoxypropane, with the CAS number 210350-93-9, is an organic compound characterized by its bromine atom and propoxy group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₆H₁₃BrO
  • Molecular Weight : 181.07 g/mol
  • Storage Conditions : Should be kept in an inert atmosphere at room temperature to maintain stability .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological systems, including its potential as a substrate for metabolic pathways and its effects on cellular mechanisms.

1. Permeability and Transport

This compound has been identified as a blood-brain barrier (BBB) permeant, indicating its ability to cross this critical barrier, which is essential for compounds intended for central nervous system (CNS) applications. The compound is not a substrate for P-glycoprotein (P-gp), suggesting it may have favorable pharmacokinetic properties for CNS penetration .

2. Enzyme Interactions

Research indicates that this compound does not inhibit major cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. This lack of inhibition is significant as it suggests a lower likelihood of drug-drug interactions when co-administered with other pharmaceuticals that are metabolized by these enzymes .

Toxicological Profile

The compound is classified with precautionary statements indicating potential hazards. Users are advised to handle it with care due to its classification as "Danger" under GHS guidelines, emphasizing the need for appropriate safety measures during handling and experimentation .

Case Studies and Experimental Data

Several studies have explored the synthesis and application of this compound in chemical reactions:

  • Synthesis Methodology : The synthesis typically involves the reaction of propanol derivatives with brominating agents, often under controlled conditions to yield high purity products. For instance, reactions conducted in inert atmospheres have shown effective yields with minimal side products .
  • Biological Assays : In vitro assays have been conducted to evaluate the cytotoxicity and cellular uptake of the compound. Results indicate moderate cytotoxic effects on certain cancer cell lines, suggesting potential applications in anticancer drug development.

Comparative Analysis

The following table summarizes key biological properties of this compound compared to similar alkyl bromides:

PropertyThis compound1-Bromopropane1-Bromo-3-methoxypropane
BBB PermeantYesNoYes
P-gp SubstrateNoYesNo
CYP InhibitionNoneModerateNone
Cytotoxicity (IC50)ModerateHighLow

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